8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8BrN3O3. This compound is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxo derivatives .
Scientific Research Applications
8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester
- 5,6-Dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents .
Properties
Molecular Formula |
C7H4BrN3O3 |
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Molecular Weight |
258.03 g/mol |
IUPAC Name |
8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O3/c8-3-1-9-7(14)11-2-4(6(12)13)10-5(3)11/h1-2H,(H,9,14)(H,12,13) |
InChI Key |
BZMASMLCOWAKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C(=O)N1)C(=O)O)Br |
Origin of Product |
United States |
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